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molecular formula C13H13NO B1313964 5-(Benzyloxy)-2-methylpyridine CAS No. 63793-98-6

5-(Benzyloxy)-2-methylpyridine

Cat. No. B1313964
M. Wt: 199.25 g/mol
InChI Key: LITBZZXFIKNSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260620

Procedure details

The solution of 32.7 g of 2-methyl-5-hydroxy-pyridine in 300 ml of dimethylformamide is added to a suspension of 12.8 g of sodium hydride (57% mineral oil dispersion) in 150 ml of dimethylformamide, with stirring. Then the mixture is heated to 100° and maintained at 100° for 18 hours. After that, the mixture is cooled to room temperature and to the cooled mixture is added a solution of 49.8 g of benzyl chloride in 100 ml of dimethylformamide over a period of 30 minutes. The mixture is then refluxed for 7 hours, cooled and then evaporated to a residue. The residue is partitioned between water and ether, the layers are separated and the water layer extracted with ether. The ether layer is combined with ether extract, dried over sodium sulfate, filtered and the ethereal filtrate is distilled off. The residue is distilled to yield 5-benzyloxy-2-methyl-pyridine, boiling at 100°-102°/0.02 mm/Hg.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.[H-].[Na+].[CH2:11](Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CN(C)C=O>[CH2:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[N:3][CH:4]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
CC1=NC=C(C=C1)O
Name
Quantity
12.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
49.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is heated to 100°
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 100° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the ethereal filtrate is distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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